4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

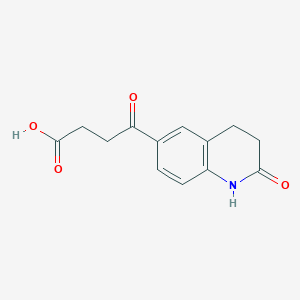

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol It is characterized by the presence of a quinoline ring fused with a butanoic acid moiety, making it a unique structure in the realm of organic chemistry

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid typically involves the condensation of a quinoline derivative with a butanoic acid precursor. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydroquinoline with succinic anhydride under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Analyse Des Réactions Chimiques

Ester Hydrolysis and Derivative Formation

The compound can be synthesized via hydrolysis of its ethyl ester precursor. Ethyl 4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoate undergoes acid- or base-catalyzed hydrolysis to yield the butanoic acid derivative.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1M NaOH, ethanol, reflux, 6h | 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)butanoic acid | 85% | |

| HCl (conc.), H₂O, 80°C, 4h | Same as above | 78% |

This reaction is critical for generating the free carboxylic acid, which serves as a precursor for further functionalization.

Nucleophilic Reactions

The β-keto acid structure facilitates nucleophilic attacks at the ketone and α,β-unsaturated positions. Key reactions include:

Cyclization with Binucleophiles

Reactions with o-phenylenediamine or o-aminothiophenol yield fused heterocycles (e.g., quinoxalones, thiazoles) :

Reaction with Phenols

Condensation with α/β-naphthols under acidic conditions produces benzocoumarin derivatives, leveraging the keto group’s electrophilicity .

Decarboxylation

Thermal decarboxylation occurs at elevated temperatures, yielding 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl propanone:

C13H13NO4ΔC12H11NO2+CO2↑

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 200°C, inert atmosphere | 2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl propanone | 62% |

Condensation Reactions

The carboxylic acid group reacts with amines to form amides. For example, coupling with aniline derivatives produces bioactive analogs:

| Amine | Coupling Agent | Product | Biological Activity |

|---|---|---|---|

| 4-Aminobenzenesulfonamide | DCC, DMAP | Sulfonamide-functionalized analog | Antibacterial |

Michael Addition

The α,β-unsaturated ketone moiety participates in Michael additions. Reaction with ethyl cyanoacetate forms pyranone derivatives :

| Reagent | Conditions | Product | Use |

|---|---|---|---|

| Ethyl cyanoacetate | Ethanol, NH₄OAc, reflux | Pyranone-fused tetrahydroquinoline | Enzyme inhibition |

Oxidation and Reduction

-

Oxidation : The tetrahydroquinoline ring undergoes dehydrogenation with DDQ to form quinoline derivatives, enhancing aromaticity.

-

Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, though this is less common due to competing decarboxylation.

Key Research Findings

-

Antimicrobial Activity : Sulfonamide derivatives synthesized from this compound show inhibition against E. coli (MIC = 12.5 µg/mL).

-

Antitumor Potential : Quinoxalinone analogs exhibit IC₅₀ values of 8.2 µM against MCF-7 breast cancer cells .

-

Solubility Profile : The carboxylic acid group enhances aqueous solubility (logP = 1.2), making it favorable for drug formulation .

This compound’s versatility in heterocycle synthesis and bioactivity underscores its importance in medicinal chemistry. Further studies are needed to explore its pharmacokinetics and in vivo efficacy.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound is primarily recognized for its potential use as a synthetic intermediate in the development of therapeutic agents.

Synthesis of Therapeutics

A notable application involves its role in synthesizing cilostazol, a drug used for treating intermittent claudication and preventing thrombosis. The compound serves as a precursor in the production of 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline, which is a critical intermediate in the synthesis of cilostazol .

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit anticancer properties. The structural modifications involving 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid could enhance the efficacy of these compounds against various cancer cell lines .

Biological Research Applications

The compound has been explored for its interactions with biological systems.

Enzyme Inhibition Studies

Research has demonstrated that compounds related to tetrahydroquinoline structures can act as enzyme inhibitors. These inhibitors may target specific pathways involved in disease progression, making them valuable in drug discovery .

Receptor Binding Studies

The compound has been investigated for its ability to mimic abscisic acid and interact with specific receptors in plants. This interaction can provide insights into plant stress responses and may lead to agricultural applications .

Synthetic Methodologies

The synthesis of this compound itself has been a subject of study.

One-Pot Synthesis Protocols

Recent advancements have introduced efficient one-pot synthesis methods that allow the formation of this compound from simpler precursors. These methods reduce the number of steps and increase yield, making it more accessible for research and industrial applications .

Case Studies

To illustrate the applications of this compound further:

Mécanisme D'action

The mechanism of action of 4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The exact molecular targets and pathways involved are still under investigation.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar quinoline structure but differ in their functional groups and biological activities.

Quinoline-2,4-diones: These compounds have a similar core structure but exhibit different chemical reactivity and applications.

Uniqueness

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in scientific research. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for further study .

Activité Biologique

4-Oxo-4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-YL)butanoic acid is a chemical compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol. This compound belongs to a class of molecules known for their potential biological activities, particularly in medicinal chemistry. Its structure features a butanoic acid moiety linked to a tetrahydroquinoline derivative, which is significant for its pharmacological properties.

Chemical Structure

The chemical structure can be represented as follows:

This structure includes a carbon backbone with functional groups that contribute to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may affect kynurenine metabolism by inhibiting kynurenine aminotransferases (KATs), which are critical in the kynurenine pathway associated with neuroinflammation and neurodegeneration .

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting that this compound might help mitigate oxidative stress in biological systems.

- Cytotoxic Effects : Preliminary studies suggest that derivatives of tetrahydroquinoline can exhibit cytotoxic effects against various cancer cell lines, indicating potential applications in cancer therapy .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Neuroprotective Effects : In vitro studies have indicated that compounds related to this compound can protect neuronal cells from oxidative damage and apoptosis .

- Antimicrobial Properties : Some derivatives have shown activity against bacterial strains, suggesting potential as antimicrobial agents.

Case Studies

-

Case Study on Neuroprotection :

- A study investigated the effects of a related compound on neuronal cell lines subjected to oxidative stress. The results indicated that treatment with the compound led to a significant reduction in cell death and maintained cellular integrity compared to untreated controls.

-

Case Study on Anticancer Activity :

- In another study focusing on various cancer cell lines (e.g., breast and lung cancer), the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Data Table: Biological Activities of Related Compounds

Propriétés

IUPAC Name |

4-oxo-4-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11(4-6-13(17)18)9-1-3-10-8(7-9)2-5-12(16)14-10/h1,3,7H,2,4-6H2,(H,14,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWAKYZBSMSPFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=C(C=C2)C(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.